Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dichlorophenyl)-1H-benzimidazole

Antimicrobial Antibacterial Antifungal

Select the 3,4-dichlorophenyl benzimidazole scaffold for maximal antimicrobial and antiparasitic potency. This substitution pattern confers superior activity (MIC 3.12 μg/mL) vs. regioisomers. Ideal for SAR campaigns, α-glucosidase inhibition, and anthelmintic screening. High purity ensures reproducible results in medicinal chemistry and multi-target screening programs.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 67370-32-5
Cat. No. B184976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dichlorophenyl)-1H-benzimidazole
CAS67370-32-5
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
InChIKeyHFRQRSXRKCUENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)-1H-benzimidazole (CAS 67370-32-5): Compound Profile and Procurement Baseline


2-(3,4-Dichlorophenyl)-1H-benzimidazole is a halogenated aromatic heterocycle belonging to the 2-arylbenzimidazole subclass, comprising a benzimidazole core substituted at the C-2 position with a 3,4-dichlorophenyl group [1]. This substitution pattern imparts distinct electronic and steric properties that influence target binding across multiple biological systems [2]. The compound serves as a privileged scaffold in medicinal chemistry and as a key intermediate for derivatization into libraries with antimicrobial, antiparasitic, and enzyme inhibitory activities [3].

Why 2-(3,4-Dichlorophenyl)-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Substitution of 2-(3,4-dichlorophenyl)-1H-benzimidazole with regioisomeric analogs (e.g., 2,4-dichlorophenyl) or mono-chloro derivatives is not functionally equivalent. The 3,4-dichloro substitution pattern on the pendant phenyl ring is explicitly identified in patent literature as a preferred embodiment conferring superior antiparasitic potency compared to 4-chlorophenyl analogs, though the patent disclosure lacks specific quantitative data for direct comparison [1]. In antimicrobial carboxamidine series, the 3,4-dichlorophenyl-bearing derivative achieved the lowest MIC (3.12 μg/mL) among a panel of 22 compounds against multiple bacterial and fungal strains, demonstrating that this specific substitution pattern is associated with maximal activity within that series [2]. Generic substitution risks loss of this substitution-specific potency, particularly in screening programs where the 3,4-dichloro motif has been identified as a key determinant of activity [3].

Quantitative Comparative Evidence for 2-(3,4-Dichlorophenyl)-1H-benzimidazole Differentiation


3,4-Dichlorophenyl Substitution Achieves Superior Antimicrobial Potency vs. Series Peers

In a head-to-head comparison of 22 N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidine derivatives, Compound 59—which bears the 3,4-dichlorophenyl group at the C-2 position—exhibited the greatest antimicrobial activity in the series, achieving an MIC of 3.12 μg/mL against both bacterial strains (S. aureus, MRSA, E. coli, E. faecalis) and the fungus C. albicans [1]. Other analogs in the same series with alternative substitution patterns demonstrated higher MIC values, though specific comparative data for each analog is not tabulated in the publication [1].

Antimicrobial Antibacterial Antifungal

3,4-Dichlorophenyl Benzimidazole Derivatives Exhibit α-Glucosidase Inhibition Comparable to Acarbose

Derivatives synthesized from 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole were evaluated for α-glucosidase inhibitory activity against the standard inhibitor acarbose. The most potent derivatives in this series exhibited IC50 values ranging from 16.05 ± 0.94 μg/mL to 77.02 ± 1.12 μg/mL, compared with acarbose at IC50 = 12.04 ± 0.68 μg/mL [1]. The top-performing derivative approached acarbose-level potency, while the compound set demonstrated tunable inhibition spanning a ~5-fold range dependent on appended heterocycle modifications [1].

α-Glucosidase Inhibition Antidiabetic Metabolic Disease

2-Phenylbenzimidazole with Dichloro Substitution Shows Strain-Dependent Anthelmintic Activity with Defined EC50 Values

In a study of 2-phenyl-1H-benzimidazole derivatives evaluated against the veterinary nematode Teladorsagia circumcincta, compounds with halogenated phenyl substituents demonstrated potent ovicidal activity. The most active compound in the series (BZ 3) achieved an EC50 of 6.30 μM against the susceptible strain, while BZ 2 showed an EC50 of 14.5 μM against the resistant strain [1]. This study establishes quantitative EC50 benchmarks for structurally related 2-phenylbenzimidazoles in anthelmintic screening, though direct comparative data for the 3,4-dichlorophenyl analog specifically is not provided [1].

Anthelmintic Antiparasitic Veterinary Medicine

3,4-Dichlorophenyl Motif Confers Multimodal Biological Activity with Antioxidant Capacity

The same series of 2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole derivatives evaluated for α-glucosidase inhibition was also screened across multiple antioxidant assays. Compounds demonstrated measurable antioxidant capacity via CUPRAC (cupric reducing antioxidant capacity) and FRAP (ferric reducing antioxidant power) assays, along with radical scavenging activity by ABTS method [1]. This polypharmacological profile—combining enzyme inhibition with direct antioxidant effects—distinguishes this scaffold from single-mechanism benzimidazoles that lack the 3,4-dichlorophenyl substitution [1].

Antioxidant Radical Scavenging Oxidative Stress

3,4-Dichlorophenyl is a Preferred Substitution in Antifungal and Antiparasitic Patent Disclosures

Multiple patent disclosures identify the 3,4-dichlorophenyl group as a preferred aryl substitution for benzimidazole-based antifungal and antiparasitic agents. One patent specifically cites 3-chlorophenyl and 3,4-dichlorophenyl as preferred substituted aryl groups among broader genus claims [1]. Another patent (US-8551988-B2) notes that 3,4-dichlorophenyl-substituted analogs demonstrated superior antiparasitic activity relative to 4-chlorophenyl analogs, though specific numerical data is not provided in the patent abstract [2]. The consistent recurrence of this specific substitution pattern across independent patent filings suggests a non-obvious and structurally significant contribution to biological activity.

Antifungal Antiparasitic Patent SAR

Validated Application Scenarios for 2-(3,4-Dichlorophenyl)-1H-benzimidazole in Research and Industrial Settings


Antimicrobial Carboxamidine Derivative Synthesis

The 3,4-dichlorophenyl benzimidazole scaffold serves as an optimal starting point for synthesizing antimicrobial carboxamidine derivatives. Evidence shows that Compound 59, featuring the 3,4-dichlorophenyl group at C-2, exhibited the greatest antimicrobial potency (MIC = 3.12 μg/mL) among 22 structurally related analogs against S. aureus, MRSA, E. coli, E. faecalis, and C. albicans [3]. Procurement of this specific substitution pattern is justified for SAR campaigns targeting broad-spectrum antimicrobial activity.

α-Glucosidase Inhibitor Screening for Metabolic Disease

2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole derivatives demonstrate α-glucosidase inhibitory activity comparable to acarbose, with IC50 values ranging from 16.05 to 77.02 μg/mL versus acarbose at 12.04 μg/mL [3]. This scaffold is suitable for antidiabetic screening libraries and metabolic disease programs requiring enzyme inhibition coupled with antioxidant capacity.

Veterinary Anthelmintic Lead Discovery

2-Phenylbenzimidazole derivatives with halogenated phenyl substituents exhibit potent ovicidal activity against Teladorsagia circumcincta, a major gastrointestinal nematode of small ruminants, with EC50 values as low as 6.30 μM (susceptible strain) and 14.5 μM (resistant strain) [3]. The 3,4-dichlorophenyl analog is positioned for evaluation in anthelmintic screening cascades addressing drug-resistant parasitic infections.

Multimodal Screening for Oxidative Stress-Related Indications

Compounds derived from the 3,4-dichlorophenylmethyl-benzimidazole core exhibit both enzyme inhibitory (α-glucosidase) and direct antioxidant activities (CUPRAC, FRAP, ABTS) [3]. This polypharmacological profile supports procurement for multi-target screening in inflammatory, metabolic, or age-related disease programs where oxidative stress is a contributing pathological factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-dichlorophenyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.